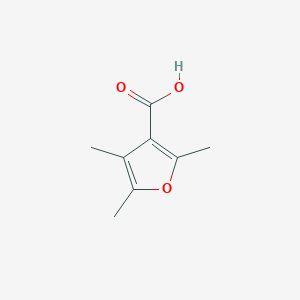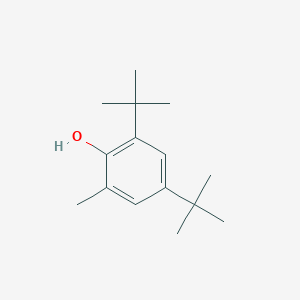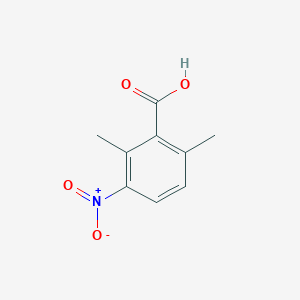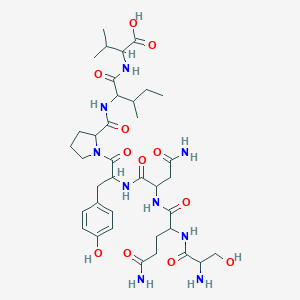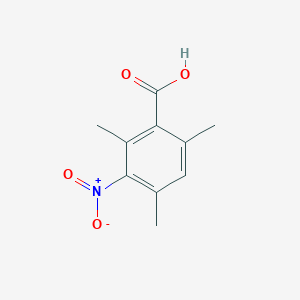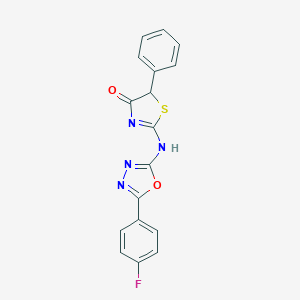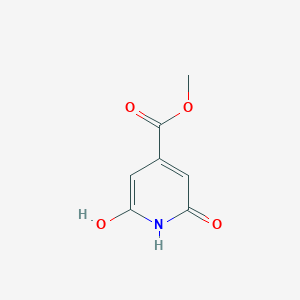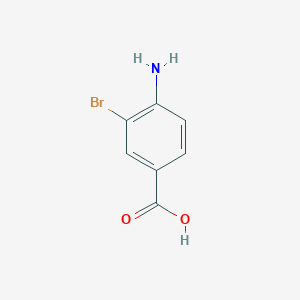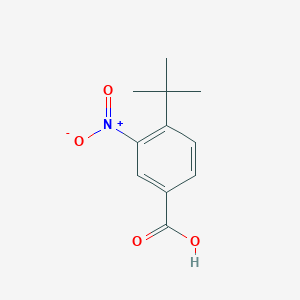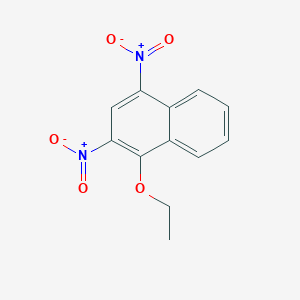
1-Ethoxy-2,4-dinitronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,4-dinitronaphthalene (ENDN) is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of nitroaromatic compounds, which are known to exhibit various biological activities. ENDN has been widely studied for its potential applications in drug development, as well as its ability to act as a fluorescent probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,4-dinitronaphthalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components, leading to cell death. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Ethoxy-2,4-dinitronaphthalene in lab experiments is its ability to act as a fluorescent probe, which allows researchers to study various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been shown to exhibit potent biological effects, making it a useful tool for studying various diseases. However, one limitation of using 1-Ethoxy-2,4-dinitronaphthalene is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are numerous future directions for research involving 1-Ethoxy-2,4-dinitronaphthalene. One area of interest is the development of novel anti-cancer agents based on 1-Ethoxy-2,4-dinitronaphthalene. Additionally, researchers may explore the use of 1-Ethoxy-2,4-dinitronaphthalene in other disease models, such as inflammatory diseases. Finally, there is potential for the development of new fluorescent probes based on 1-Ethoxy-2,4-dinitronaphthalene, which may have applications in various fields of research.
Méthodes De Synthèse
1-Ethoxy-2,4-dinitronaphthalene can be synthesized through a multi-step process that involves the reaction of naphthalene with nitric acid and sulfuric acid. The resulting intermediate is then reacted with ethyl alcohol to produce 1-Ethoxy-2,4-dinitronaphthalene. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
1-Ethoxy-2,4-dinitronaphthalene has been widely used in scientific research due to its unique properties. It has been shown to act as a fluorescent probe in biochemical assays, making it useful for studying various biological processes. Additionally, 1-Ethoxy-2,4-dinitronaphthalene has been studied for its potential applications in drug development, particularly in the development of novel anti-cancer agents.
Propriétés
Numéro CAS |
15352-94-0 |
|---|---|
Nom du produit |
1-Ethoxy-2,4-dinitronaphthalene |
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
1-ethoxy-2,4-dinitronaphthalene |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14(17)18/h3-7H,2H2,1H3 |
Clé InChI |
QPUOWBJQCAKKAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
15352-94-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



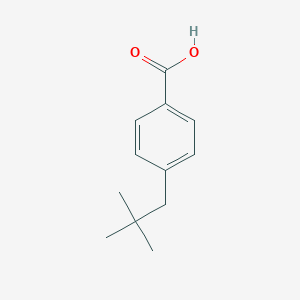
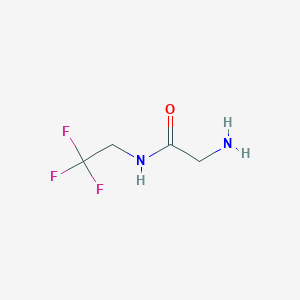
![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
